4-(2-Bromo-3-methoxyphenyl)morpholine

Description

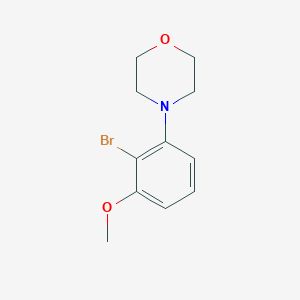

4-(2-Bromo-3-methoxyphenyl)morpholine (CAS No. 1444745-62-3) is a morpholine derivative featuring a phenyl ring substituted with a bromine atom at position 2 and a methoxy group at position 3. The morpholine ring, a six-membered heterocycle containing one nitrogen and one oxygen atom, is directly attached to the phenyl group. This compound is primarily investigated for medicinal applications, though specific biological data remain undisclosed in available literature .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-(2-bromo-3-methoxyphenyl)morpholine |

InChI |

InChI=1S/C11H14BrNO2/c1-14-10-4-2-3-9(11(10)12)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3 |

InChI Key |

YXKWZEHVWYDNHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Br)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-3-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxyphenylmorpholine. The reaction typically proceeds as follows:

-

Bromination: : 3-Methoxyphenylmorpholine is treated with bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures (0°C to room temperature). The reaction yields this compound as the major product.

-

Cyclization: : Another approach involves the cyclization of 2-bromo-3-methoxyphenylamine with ethylene oxide in the presence of a base, such as potassium carbonate, to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-3-methoxyphenyl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

Reduction: Formation of de-brominated or hydroxylated derivatives.

Scientific Research Applications

4-(2-Bromo-3-methoxyphenyl)morpholine has several scientific research applications:

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to interact with biological targets.

Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-3-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The morpholine ring provides structural stability and enhances the compound’s solubility in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Linkage Variations

4-[(4-Bromo-3-methoxyphenyl)methyl]morpholine (CAS 1394291-37-2)

- Structural Differences : The bromine is at position 4 (vs. position 2 in the target compound), and the morpholine is connected via a methylene (-CH2-) bridge.

- The 4-bromo substitution may reduce steric hindrance compared to the 2-bromo position, influencing receptor interactions .

4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine (CAS 1428234-80-3)

- Structural Differences : Fluorine replaces bromine at position 2, with a methylene linkage.

- Implications : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce halogen-bonding capacity compared to bromine. This substitution could improve solubility due to decreased hydrophobicity .

4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6)

- Structural Differences : Bromine is at position 3, and methoxy at position 4, with a benzyl linkage.

- Implications : Swapped substituent positions may alter electronic effects—methoxy at position 4 (electron-donating) could increase electron density on the phenyl ring, affecting π-π stacking interactions .

Functional Group Modifications

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)

- Structural Differences : A benzoyl group (carbonyl linkage) replaces the direct phenyl-morpholine bond. Additional substituents include fluorine at position 6 and a trifluoromethyl group at position 3.

- The trifluoromethyl group’s strong electron-withdrawing nature could modulate electronic properties, affecting binding specificity .

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290-08-3)

Electronic and Steric Effects

Physicochemical Properties

- Melting Points: While data for the target compound are unavailable, analogs like 4-[(4-methoxyphenyl)sulfonyl]morpholine (CAS Not Provided) exhibit melting points of 109–110°C, suggesting crystallinity influenced by sulfonyl groups. Direct phenyl-morpholine linkages (target) may lower melting points due to reduced polarity .

- Solubility : The absence of polar functional groups (e.g., sulfonyl or carbonyl) in the target compound likely results in lower aqueous solubility compared to benzoyl-linked derivatives (e.g., CAS 2271442-93-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.